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Compound of Interest

Compound Name: SR-3306

Cat. No.: B10779258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain-penetrating capabilities of

SR-3306, a selective c-jun-N-terminal kinase (JNK) inhibitor. The following sections detail its

pharmacokinetic profile, the experimental methodologies used to determine its central nervous

system (CNS) exposure, and its mechanism of action.

Quantitative Data on SR-3306 Pharmacokinetics and
Brain Penetration
The following tables summarize the key pharmacokinetic parameters and brain concentration

levels of SR-3306 in rodents. This data highlights its ability to cross the blood-brain barrier and

achieve therapeutic concentrations in the brain.

Table 1: Pharmacokinetic Parameters of SR-3306 in Rats[1]

Parameter Intravenous (1 mg/kg) Oral (2 mg/kg)

Clearance (CL) 14 mL/min/kg -

Oral Bioavailability (%F) - 31%

Table 2: Brain Concentration of SR-3306 in Mice Following a Single Oral Dose (30 mg/kg)[1]
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Time Point Brain Concentration (nM)

1 hour ~3000

2 hours ~3500

4 hours 3000

8 hours ~1500

24 hours 230

Note: Brain concentrations were reported to remain well above the cell-based IC50 for p-c-jun

inhibition (~200 nM) for over 8 hours.[1]

Table 3: In Vitro Potency and Properties of SR-3306[1]

Parameter Value

JNK3 IC50 ~200 nM

JNK2 IC50 ~200 nM

p38 Selectivity >100-fold vs JNK3

Cell-based p-c-jun IC50 ~200 nM

Polar Surface Area (PSA) 94

Experimental Protocols
The data presented above were generated using the following methodologies:

1. Rat Pharmacokinetics Study[1]

Subjects: Sprague-Dawley rats (n=3).

Dosing:

Intravenous (IV): 1 mg/kg.
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Oral (PO): 2 mg/kg by gavage.

Sample Collection: Blood samples were collected at 5, 15, 30 minutes, and 1, 2, 4, 6, and 8

hours post-dosing into EDTA-containing tubes.

Sample Processing: Plasma was separated by centrifugation. Plasma proteins were

precipitated using acetonitrile.

Analysis: SR-3306 concentrations in the plasma were determined by Liquid

Chromatography-Mass Spectrometry (LC-MS/MS).

2. Mouse Brain Penetration Study[1]

Subjects: Mice.

Dosing: A single oral dose of 30 mg/kg SR-3306.

Sample Collection: Brain tissue and plasma were collected at 1, 2, 4, 8, and 24 hours after

dosing.

Analysis: Brain and plasma concentrations of SR-3306 were quantified to assess CNS

exposure over time.[1]

3. In Vivo Neuroprotection Model (MPTP)[1]

Model: Mice were treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a

neurotoxin that induces Parkinson's-like symptoms, to assess the neuroprotective effects of

SR-3306.

Dosing Regimen: SR-3306 was administered orally prior to and during the MPTP treatment

course.

Outcome Measures: The study measured the preservation of dopaminergic neurons in the

substantia nigra pars compacta (SNpc) through tyrosine hydroxylase (TH)

immunohistochemistry and stereological cell counts.[1][2]

Mandatory Visualizations
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Mechanism of Action: JNK Inhibition

SR-3306 is an ATP-competitive inhibitor of JNK, particularly JNK2 and JNK3.[1] The c-Jun N-

terminal kinase (JNK) signaling pathway is a critical component of the cellular stress response.

In neurodegenerative diseases like Parkinson's, overactivation of this pathway can lead to

neuronal apoptosis. By inhibiting JNK, SR-3306 blocks the phosphorylation of downstream

targets like c-Jun, thereby preventing the apoptotic cascade and protecting neurons.[1][2]
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Caption: SR-3306 crosses the blood-brain barrier to inhibit the JNK signaling pathway in

neurons.
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Experimental Workflow: Brain Penetration Assessment

The workflow for assessing the brain penetration of a compound like SR-3306 typically involves

administering the compound to animal models and subsequently measuring its concentration in

both the plasma and brain tissue at various time points. This allows for the determination of the

brain-to-plasma concentration ratio and the overall CNS exposure profile.

Experimental Workflow
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Caption: Workflow for determining SR-3306 concentration in brain and plasma samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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